molecular formula C12H15ClF3N3O B10910132 [4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl](4-methylpiperidin-1-yl)methanone

[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl](4-methylpiperidin-1-yl)methanone

Cat. No.: B10910132
M. Wt: 309.71 g/mol
InChI Key: DDOLHQPOSVMDQC-UHFFFAOYSA-N
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Description

4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanone is a complex organic compound that features a pyrazole ring substituted with chloro, methyl, and trifluoromethyl groups, as well as a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanone typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of the chloro, methyl, and trifluoromethyl groups. The piperidine ring is then attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanone is studied for its potential biological activities. It may serve as a lead compound for developing new drugs or as a tool for studying biological pathways.

Medicine

The compound’s potential medicinal properties are of significant interest. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or insecticides, due to its potential biological activities.

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanone stands out due to the presence of both the pyrazole and piperidine rings, which may confer unique chemical and biological properties

Properties

Molecular Formula

C12H15ClF3N3O

Molecular Weight

309.71 g/mol

IUPAC Name

[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C12H15ClF3N3O/c1-7-3-5-19(6-4-7)11(20)9-8(13)10(12(14,15)16)17-18(9)2/h7H,3-6H2,1-2H3

InChI Key

DDOLHQPOSVMDQC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C(=NN2C)C(F)(F)F)Cl

Origin of Product

United States

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